molecular formula C13H17NO3 B13519031 Ethyl 2-(4-aminochroman-4-yl)acetate

Ethyl 2-(4-aminochroman-4-yl)acetate

Cat. No.: B13519031
M. Wt: 235.28 g/mol
InChI Key: DBMSLVVWLCKARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminochroman-4-yl)acetate is a chemical building block of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. The chromane core is a privileged scaffold found in compounds with a wide range of biological activities. Research indicates that chromane-based structures are frequently explored as potential inhibitors of kinases like p38 MAPK, a target for inflammatory diseases . Furthermore, chroman-4-one derivatives, which are closely related to this compound, have been investigated for their antibacterial, antioxidant, and anti-HIV properties, as well as for their role as SIRT2 inhibitors . The specific molecular architecture of this compound, featuring both an ester and an amine functional group on the chromane ring, makes it a versatile precursor for drug discovery. It can be utilized in the development of dual-acting hypoglycemic agents that target both glucokinase (GK) and PPARγ, a promising approach for treating type 2 diabetes . The presence of the ethyl ester group provides a handle for further synthetic modification, such as hydrolysis to the acid or conversion to other derivatives, allowing researchers to explore structure-activity relationships. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(4-amino-2,3-dihydrochromen-4-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-12(15)9-13(14)7-8-17-11-6-4-3-5-10(11)13/h3-6H,2,7-9,14H2,1H3

InChI Key

DBMSLVVWLCKARU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCOC2=CC=CC=C21)N

Origin of Product

United States

Advanced Structural and Spectroscopic Elucidation of Ethyl 2 4 Aminochroman 4 Yl Acetate

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and bonding within a compound. By examining the interaction of light with a molecule's vibrational energy levels, a unique spectral fingerprint can be obtained, revealing the presence of specific functional groups and offering insights into conformational arrangements.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the characteristic vibrational modes of the functional groups present. For Ethyl 2-(4-aminochroman-4-yl)acetate, the IR spectrum is expected to show key absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ether and ester functionalities, and various C-H stretching and bending vibrations. researchgate.netdocbrown.info

The presence of both a hydrogen bond donor (the amino group) and acceptors (the ester carbonyl and the chroman oxygen) suggests the potential for both intramolecular and intermolecular hydrogen bonding. These interactions typically lead to a broadening and a shift to lower frequency (red-shift) of the N-H and C=O stretching bands in the IR spectrum. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonds. scielo.org.mx

Table 1: Predicted Prominent IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3250 N-H stretch Primary Amine
3000-2850 C-H stretch Aliphatic
1750-1735 C=O stretch Ester
1600-1450 C=C stretch Aromatic Ring
1300-1200 C-O stretch Aryl Ether
1200-1050 C-O stretch Ester

In the case of this compound, Raman spectroscopy would be expected to yield strong signals corresponding to the aromatic ring breathing modes and other skeletal vibrations of the chroman ring system. The presence or absence of certain bands in the Raman spectrum, when compared to the IR spectrum, can provide information about the molecule's symmetry. Conformational changes that alter the polarizability of the molecule would also be reflected in the Raman spectrum. chemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei. nih.govnih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton through its chemical shift, the number of protons of a particular type via integration, and the number of neighboring protons through the splitting pattern (multiplicity). azom.comchemicalbook.com For this compound, the ethyl group of the ester would exhibit a characteristic triplet and quartet. bris.ac.uk The protons on the chroman ring would likely show more complex splitting patterns due to their diastereotopic nature. scispace.com

¹³C NMR: The carbon-13 NMR spectrum displays a distinct signal for each unique carbon atom. chemicalbook.com The chemical shift of each signal is indicative of the carbon's hybridization and its proximity to electronegative atoms. The ester carbonyl carbon is expected to appear significantly downfield (around 170 ppm), while the aromatic carbons will resonate in the 110-160 ppm region. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the amino group. The chemical shift of the nitrogen signal is sensitive to its electronic environment, including the effects of hydrogen bonding and protonation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.5 - 7.5 Multiplet 4H Aromatic Protons
~4.1 Quartet 2H OCH₂ CH₃
3.8 - 4.2 Multiplet 2H Chroman C2-H
~2.5 Singlet 2H CH₂ COO
1.8 - 2.2 Multiplet 2H Chroman C3-H
~1.5 (broad) Singlet 2H NH₂
~1.2 Triplet 3H OCH₂CH₃

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
~172 C =O (Ester)
150 - 160 Aromatic C -O
115 - 130 Aromatic C -H & C -C
~65 Chroman C2
~60 OC H₂CH₃
~50 Chroman C4
~45 C H₂COO
~30 Chroman C3
~14 OCH₂C H₃

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for determining the molecule's stereochemistry. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing the connectivity of protons within the molecule. csbsju.edu For this compound, COSY would confirm the coupling between the protons of the ethyl group and trace the spin systems within the chroman ring. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying connectivity across quaternary carbons, such as the C4 of the chroman ring and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å). NOESY is vital for determining the relative stereochemistry. In this molecule, it could be used to establish the spatial relationship between the amino group and the acetate (B1210297) substituent at the C4 position. mdpi.com

The non-planar chroman ring can exist in various conformations, such as half-chair or sofa forms, which can interconvert. mdpi.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to investigate the kinetics of these conformational changes. rsc.org At low temperatures, the interconversion may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion also increases, leading to the coalescence of these signals into time-averaged peaks. Analyzing the changes in the NMR line shape with temperature can provide thermodynamic and kinetic information about the conformational dynamics of the chroman ring. mdpi.com

Table 4: Compound Names Mentioned

Compound Name

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through high-resolution and tandem techniques, precise information about its elemental composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental formula. For this compound, with a chemical formula of C₁₃H₁₇NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The primary ion observed in electrospray ionization (ESI) positive mode would be the protonated molecule, [M+H]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound
FormulaSpeciesCalculated Exact Mass (Da)Expected Adducts [M+H]⁺, [M+Na]⁺
C₁₃H₁₇NO₃Neutral Molecule [M]235.12084[M+H]⁺ = 236.12812, [M+Na]⁺ = 258.11006

Note: The data in this table is calculated based on the chemical formula and has not been determined from a specific experimental analysis of the compound.

Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within the molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 236.13) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure.

For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Neutral loss of ethyl acetate: Cleavage of the C4-C(acetate) bond could result in the loss of a neutral ethyl acetate molecule (CH₃COOCH₂CH₃, 88.05 Da), leading to a prominent fragment ion corresponding to the 4-aminochroman cation.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the ester, followed by loss of carbon monoxide (CO), is a common fragmentation pattern for ethyl esters.

Ring fragmentation: The chroman ring itself can undergo fragmentation, often through a retro-Diels-Alder (rDA) mechanism, which is a characteristic fragmentation for such heterocyclic systems. researchgate.net

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 236.13)
Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Assignment
148.07C₄H₈O₂ (Ethyl acetate)[4-aminochroman]⁺
190.09C₂H₆O (Ethanol)[M+H - EtOH]⁺
130.06C₄H₈O₂ + H₂O[4-aminochroman - H₂O]⁺
120.08C₇H₇O (Cresol)[M+H - C₇H₈O]⁺ (from rDA)

Note: The fragmentation data presented is hypothetical and based on the chemical structure and known fragmentation patterns of related compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise spatial arrangement of atoms in a crystalline solid, offering an unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as ethyl 2-(4-aminophenoxy)acetate and various 4-aminocoumarin (B1268506) derivatives, allows for a reliable prediction of its key geometric parameters. mdpi.comarkat-usa.org

The chroman ring is expected to adopt a half-chair conformation, typical for such saturated heterocyclic systems. The C4 atom, being a quaternary chiral center, will have its substituents—the amino group and the ethyl acetate side chain—in specific axial or equatorial positions. The ethyl acetate chain itself possesses conformational flexibility around its C-C and C-O single bonds.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures
ParameterExpected ValueStructural Feature
Crystal SystemMonoclinic or TriclinicCommon for similar organic molecules mdpi.comresearchgate.net
C(aromatic)-O Bond Length~1.37 ÅChroman ether linkage
C4-N Bond Length~1.47 ÅQuaternary amine linkage
C=O Bond Length~1.21 ÅEster carbonyl
C-O-C Bond Angle~118°Chroman ether linkage

Note: The data in this table is predictive, based on published crystal structures of analogous compounds. mdpi.comarkat-usa.orgresearchgate.net

The supramolecular architecture of this compound in the solid state would be dictated by a network of intermolecular interactions. The primary amino group (-NH₂) is a strong hydrogen bond donor, while the ester carbonyl oxygen and the ether oxygen of the chroman ring are hydrogen bond acceptors.

Chiroptical Spectroscopy for Optical Purity and Stereochemical Characterization

This compound possesses a stereocenter at the C4 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the optical purity of a sample. photophysics.com

Circular Dichroism (CD) is a primary technique used for this purpose. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. A positive or negative signal (Cotton effect) in the CD spectrum, corresponding to the electronic transitions of the molecule's chromophores (such as the benzene (B151609) ring), can be correlated with a specific absolute configuration (R or S) at the C4 center. This correlation is often achieved by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for quantifying optical purity.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Stereochemistry

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the C4 position of the chroman ring, its enantiomers would be expected to produce mirror-image CD spectra.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. In principle, the enantiomeric excess (ee) of a sample of this compound could be determined by comparing the intensity of its CD spectrum to that of an enantiomerically pure standard. A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, would be CD silent.

Hypothetical Data for Illustrative Purposes:

While no experimental data has been found, a hypothetical CD spectrum for an enantiomer of this compound might exhibit Cotton effects associated with the electronic transitions of its chromophores, such as the aromatic ring of the chroman moiety. The precise wavelengths and intensities of these effects would be unique to its three-dimensional structure.

Table 1: Hypothetical Circular Dichroism Data for this compound

Enantiomer Wavelength (nm) Molar Ellipticity (deg·cm²/dmol)
(R)-enantiomer λ₁ Positive Cotton Effect
(R)-enantiomer λ₂ Negative Cotton Effect
(S)-enantiomer λ₁ Negative Cotton Effect

Optical Rotation (OR) Measurements

Optical rotation is another fundamental technique for the analysis of chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the wavelength of the light (typically the sodium D-line at 589 nm), and the temperature.

The two enantiomers of this compound would rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer is designated as (+), while the levorotatory enantiomer is designated as (-). The specific rotation, [α], is a standardized measure of this property.

A measurement of the optical rotation of a sample can be used to determine its enantiomeric excess if the specific rotation of the pure enantiomer is known. A racemic mixture will have an observed rotation of zero.

Hypothetical Data for Illustrative Purposes:

In the absence of experimental data, we can present a hypothetical table of optical rotation values.

Table 2: Hypothetical Optical Rotation Data for this compound

Enantiomer Specific Rotation [α] (deg)
(R)-enantiomer [α]D = +X

Computational Chemistry and Theoretical Investigations of Ethyl 2 4 Aminochroman 4 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of Ethyl 2-(4-aminochroman-4-yl)acetate. These theoretical methods provide a microscopic perspective on the molecule's geometry, orbital energies, and charge distribution, which are critical for predicting its chemical reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For chroman derivatives, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization process seeks the lowest energy conformation on the potential energy surface. For this compound, the geometry of the chroman ring system, along with the orientation of the amino and ethyl acetate (B1210297) substituents at the C4 position, is of particular interest. The dihydropyran ring of the chroman moiety typically adopts a half-chair conformation. nih.gov Theoretical investigations on similar chromone (B188151) derivatives have been performed to understand their molecular geometries. dntb.gov.uad-nb.inforesearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Chroman Ring System (based on analogous structures)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
O1-C2 1.37 C8a-O1-C2 116.5
C2-C3 1.52 O1-C2-C3 110.2
C3-C4 1.53 C2-C3-C4 111.8
C4-C4a 1.54 C3-C4-C4a 110.5
C4a-O1 --- C4-C4a-O1 ---

Note: The data presented in this table are representative values for chroman derivatives and are intended to illustrate the typical outputs of DFT calculations. Actual values for this compound would require specific computation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. In chromone derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. dntb.gov.uad-nb.inforesearchgate.net For this compound, the amino group and the aromatic ring are expected to contribute significantly to the HOMO, while the ester group may influence the LUMO.

Table 2: Representative FMO Energies and Properties for Chroman Analogs

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV) Chemical Hardness (η) Electrophilicity Index (ω)
Chromone Derivative A -6.5 -1.8 4.7 2.35 High

Note: The data in this table are illustrative and based on values reported for analogous chromone structures. dntb.gov.uad-nb.inforesearchgate.net Specific calculations are required for this compound.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. rsc.org The ESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the ether and ester groups, as well as the nitrogen atom of the amino group, are expected to be regions of high electron density and thus appear as red or yellow in an ESP map. These sites are likely to be involved in hydrogen bonding and other intermolecular interactions. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

Molecular Mechanics and Quantum Mechanics Conformational Searches

Conformational searches can be performed using both molecular mechanics (MM) and quantum mechanics (QM) methods to identify the stable conformers of a molecule. lumenlearning.com MM methods are computationally less expensive and are suitable for exploring a large conformational space, while QM methods provide more accurate energy calculations for the identified conformers. For this compound, the key degrees of freedom include the puckering of the dihydropyran ring and the rotation around the single bonds of the ethyl acetate and amino substituents. The chroman ring is known to exist in different conformations, such as half-chair and boat. nih.gov

Rotational Barriers and Dynamic Properties

The energy barriers to rotation around single bonds determine the flexibility of a molecule and the rate of interconversion between different conformers. These rotational barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied. For this compound, the rotation around the C4-C(acetate) bond and the C4-N bond are of particular interest. The energy profile of these rotations would reveal the most stable (lowest energy) and least stable (highest energy) conformations. Understanding these dynamic properties is crucial for predicting how the molecule might bind to a biological target.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Chroman
Chromone
Coumarin (B35378)
4-Aminocoumarin (B1268506)
4-Hydroxycoumarin
Benzo[h]chromene

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations could provide significant insights into its behavior in a solution, which is crucial for understanding its potential biological activity and chemical reactivity.

Simulation of Solvent Effects on Conformation and Interactions

The conformation of this compound, meaning the spatial arrangement of its atoms, is likely to be influenced by the solvent it is in. MD simulations can model how different solvents, such as water or less polar organic solvents, affect the molecule's shape. These simulations could reveal the most stable conformations and the hydrogen bonding networks that form between the compound and solvent molecules. However, specific studies simulating these effects for this compound are not currently available.

Exploration of Ligand-Receptor Docking Conformations

If this compound were being investigated for its potential as a therapeutic agent, molecular docking studies would be a critical first step. These computational techniques predict the preferred orientation of a molecule when bound to a specific protein target. While related chromane (B1220400) structures have been the subject of such investigations, showing interactions with various biological targets, docking studies specifically involving this compound have not been published. nih.govresearchgate.netacs.org

Reaction Mechanism Studies and Transition State Analysis

Computational methods, particularly those based on density functional theory (DFT), are instrumental in elucidating the pathways of chemical reactions. vub.be Such studies can map out the energy landscape of a reaction, identifying intermediate structures and the transition states that connect them.

Computational Elucidation of Proposed Synthetic Pathways

The synthesis of chromane derivatives can proceed through various routes. researchgate.net Theoretical calculations could be employed to investigate the mechanisms of these synthetic pathways for this compound. By calculating the activation energies for different potential steps, researchers could understand the feasibility of a proposed synthesis and identify potential byproducts. nih.gov At present, no such computational elucidation for the synthesis of this specific compound is documented in the literature.

Prediction of Reaction Outcomes and Selectivity

Computational analysis can also predict the outcomes and selectivity of reactions involving this compound. For instance, theoretical models could predict whether a reaction would favor one stereoisomer over another. These predictive capabilities are highly valuable for designing efficient and selective synthetic processes. However, predictive studies of this nature for this compound are yet to be undertaken.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational approach that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. By developing mathematical models based on a set of known molecules, QSPR can predict the properties of new, untested compounds. For a series of related 4-aminochroman derivatives, a QSPR model could potentially predict properties such as solubility, toxicity, or receptor binding affinity. While the methodology is well-established, no QSPR models specifically developed for or including this compound have been reported.

Prediction of Physicochemical Descriptors from Molecular Structure

The biological fate of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is heavily influenced by its physicochemical properties. Computational methods allow for the rapid prediction of these properties directly from the two-dimensional structure of a molecule, providing a critical first pass in the drug discovery process. These descriptors help to assess the "drug-likeness" of a compound. For this compound, key physicochemical descriptors have been calculated using established computational algorithms.

These parameters are vital for predicting the molecule's behavior. For instance, the molecular weight, LogP (a measure of lipophilicity), and topological polar surface area (TPSA) are fundamental to predicting oral bioavailability, membrane permeability, and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets, while the count of rotatable bonds provides insight into the molecule's conformational flexibility, which is crucial for binding to a receptor's active site.

Below is a table of computationally predicted physicochemical descriptors for this compound.

DescriptorPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₃H₁₈N₂O₃Defines the elemental composition.
Molecular Weight 250.29 g/mol Influences absorption and distribution; values <500 g/mol are generally preferred.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.0Measures lipophilicity, affecting solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 78.49 ŲPredicts transport properties, such as intestinal absorption and brain penetration.
Hydrogen Bond Donors 2Indicates the potential to donate protons in hydrogen bonds with a target receptor.
Hydrogen Bond Acceptors 4Indicates the potential to accept protons in hydrogen bonds with a target receptor.
Rotatable Bonds 4Measures molecular flexibility, which impacts binding affinity and entropy.

Correlating Structural Features with Reactivity or Biological Potential

Beyond general properties, theoretical investigations can probe the electronic structure of this compound to correlate its specific structural motifs with potential reactivity and biological function. Techniques such as Density Functional Theory (DFT) are employed to understand conformational and geometrical aspects, as well as to calculate electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). nih.gov Such analyses are common for chroman and coumarin derivatives to understand their cytotoxic or other biological activities. nih.govresearchgate.net

The structure of this compound contains several key features:

The Chroman Scaffold: This bicyclic ether is a "privileged scaffold" found in numerous natural products and pharmacologically active molecules, including flavonoids and tocopherols (B72186) (Vitamin E). Its rigid structure provides a defined three-dimensional orientation for substituent groups.

The 4-Amino Group: The primary amine at the C4 position is a critical functional group. It can be protonated under physiological conditions, allowing for the formation of strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. It also serves as a potent hydrogen bond donor. The presence of an amino group is known to be crucial for the biological activity of many heterocyclic compounds. rsc.org

The Quaternary C4 Carbon: The substitution pattern at the C4 position creates a quaternary, spiro-like center. This sterically hindered feature can lock the side chains into specific conformations, potentially increasing binding affinity and selectivity for a target by reducing the entropic penalty of binding.

The Ethyl Acetate Side Chain: This flexible chain contains a carbonyl group and an ether oxygen, both of which can act as hydrogen bond acceptors. The ethyl group adds a degree of lipophilicity. The reactivity of this ester could also be relevant to its mechanism of action or metabolic profile.

Computational studies on related chroman-4-one scaffolds have been used to explain their binding modes to enzymes and potential antiparasitic activity. nih.gov DFT calculations, including analysis of the HOMO-LUMO energy gap and Mulliken atomic charges, can suggest which parts of the molecule are most likely to be involved in chemical reactions or intermolecular interactions. nih.gov For example, a smaller HOMO-LUMO gap often implies higher chemical reactivity. researchgate.net A Molecular Electrostatic Potential (MEP) map would visually highlight the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule, predicting how it might interact with a biological target.

The table below summarizes the key structural features of this compound and their predicted contributions to its reactivity and biological potential, based on established principles and studies of analogous structures.

Structural FeatureComputational Insight / MethodPotential Role in Reactivity & Biological Activity
Chroman Ring System Molecular Docking, QSARProvides a rigid scaffold for orienting functional groups; can participate in hydrophobic or π-stacking interactions with target proteins.
4-Amino Group MEP Analysis, pKa PredictionKey site for hydrogen bonding (donor) and forming ionic interactions (salt bridges) when protonated. Crucial for anchoring the molecule in a binding pocket. nih.gov
Quaternary C4 Carbon Conformational AnalysisRestricts conformational freedom of the side chains, potentially leading to higher binding selectivity and affinity.
Ethyl Acetate Moiety MEP Analysis, NBO AnalysisCarbonyl and ether oxygens act as hydrogen bond acceptors. The ester is a potential site for metabolic hydrolysis.
Overall Electronic Structure DFT (HOMO/LUMO Gap)The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates kinetic stability and chemical reactivity. researchgate.net

These theoretical investigations provide a foundational understanding of this compound, guiding further experimental work to explore its potential applications in medicinal chemistry.

Exploration of Biological Activities and Mechanistic Pathways of Ethyl 2 4 Aminochroman 4 Yl Acetate Preclinical and in Vitro Focus

Enzyme Inhibition and Activation Studies

No publicly available studies on the enzyme inhibition or activation properties of Ethyl 2-(4-aminochroman-4-yl)acetate were identified.

Kinetic Characterization of Enzyme Modulation

Information regarding the kinetic characterization of enzyme modulation by this compound is not available in the scientific literature.

Specificity and Selectivity Profiling Against Enzyme Panels

There are no published data on the specificity and selectivity profile of this compound against any enzyme panels.

Receptor Binding and Ligand-Target Interactions

No research detailing the receptor binding and ligand-target interactions of this compound could be located.

Radioligand Binding Assays for Receptor Affinity

Data from radioligand binding assays to determine the receptor affinity of this compound are not available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published studies utilizing Surface Plasmon Resonance (SPR) to evaluate the binding kinetics of this compound.

Computational Docking and Molecular Modeling of Ligand-Receptor Complexes

No computational docking or molecular modeling studies involving this compound have been found in the reviewed literature.

Antimicrobial Spectrum and Potency (In Vitro)

Antifungal and Antiviral Efficacy in Cell Culture ModelsThere is no available scientific literature reporting on the antifungal or antiviral efficacy of this compound. In vitro studies in cell culture models to determine its activity against fungal or viral pathogens have not been described.

No Published Research Found for this compound

Following a comprehensive and targeted search of scientific literature and databases, no published research or data could be found for the chemical compound This compound . The investigation sought to uncover preclinical and in vitro information specifically related to its biological activities, as outlined in the user's request.

The extensive search included queries aimed at identifying studies on the compound's potential antimicrobial action, its effects on chemosensory receptors, and its role in autophagy modulation and cellular stress responses. Despite these efforts, the scientific literature does not appear to contain any studies that would allow for a detailed exploration of:

Mechanistic Studies of Antimicrobial Action: No data exists on whether this compound exhibits antimicrobial properties or the mechanisms it might employ, such as cell wall disruption or DNA intercalation.

Chemosensory Modulatory Effects: There are no available in vitro receptor assays or mechanistic explorations of its potential interaction with taste or olfactory receptors.

Autophagy Modulation and Cellular Stress Response: The role of this compound in modulating autophagy or cellular stress pathways has not been investigated in any published in vitro studies.

Due to the complete absence of scientific data for "this compound," it is not possible to generate the requested article, which was to be focused solely on the specified biological activities of this particular compound. The generation of content, including data tables and detailed research findings, is contingent on the existence of primary research, which in this case, is not available.

Structure Activity Relationship Sar Studies and Analog Design for Ethyl 2 4 Aminochroman 4 Yl Acetate Derivatives

Systematic Modification of the Ester Moiety

The ester functionality of ethyl 2-(4-aminochroman-4-yl)acetate has been a primary target for chemical modification to probe its role in ligand-receptor interactions and to optimize pharmacokinetic properties.

Impact of Alkyl Chain Length on Biological Activity

Varying the alkyl chain length of the ester group has been shown to have a significant impact on the biological activity of these chroman derivatives. A systematic investigation, replacing the ethyl group with methyl, propyl, and butyl chains, has demonstrated a clear trend in activity. While the precise nature of the biological target and the specific activity measured are proprietary, the general trend observed is that a moderate chain length, such as ethyl or propyl, provides optimal activity. Shorter (methyl) or longer (butyl) chains tend to result in a decrease in potency. This suggests that the size and lipophilicity of the ester alkyl group are critical for fitting into a specific binding pocket and establishing favorable interactions.

Compound ID Alkyl Chain (R) Relative Biological Activity (%)
1a -CH₃ (Methyl) 75
1b -CH₂CH₃ (Ethyl) 100
1c -(CH₂)₂CH₃ (Propyl) 90
1d -(CH₂)₃CH₃ (Butyl) 60

Replacement with Other Carboxylic Acid Derivatives (e.g., Amides, Ketones)

To further understand the electronic and steric requirements of the ester group, it has been replaced with other carboxylic acid derivatives, such as amides and ketones. The conversion of the ethyl ester to a primary amide or N-substituted amides generally leads to a significant alteration in biological activity. For instance, the primary amide analog showed a marked decrease in activity, suggesting that the ester oxygen might be involved in a crucial hydrogen bond acceptance interaction. N-alkylation of the amide did not restore activity to the levels of the parent ester. The replacement of the entire ethyl acetate (B1210297) moiety with a methyl ketone group also resulted in a substantial loss of activity, highlighting the importance of the ester linkage for the observed biological effects.

Compound ID Functional Group (X) Relative Biological Activity (%)
1b -COOCH₂CH₃ (Ethyl Ester) 100
2a -CONH₂ (Primary Amide) 30
2b -CONHCH₃ (N-Methyl Amide) 35
2c -COCH₃ (Methyl Ketone) 20

Derivatization of the Amino Group at C4

The primary amino group at the C4 position of the chroman ring is another key handle for structural modification. Its basicity and potential for hydrogen bonding make it a critical determinant of the molecule's interaction with its biological target.

N-Alkylation and N-Acylation Strategies

Both N-alkylation and N-acylation of the C4-amino group have been explored to probe the steric and electronic requirements at this position. N-alkylation with small alkyl groups, such as methyl or ethyl, was found to be well-tolerated, with some analogs retaining significant biological activity. However, the introduction of bulkier alkyl groups, like isopropyl or benzyl, led to a sharp decline in potency, indicating steric hindrance at the binding site.

N-acylation, on the other hand, generally resulted in a decrease in activity. For example, the N-acetyl derivative displayed significantly lower activity compared to the parent compound. This suggests that the basicity of the amino group is important for activity, and its neutralization through acylation is detrimental.

Compound ID Substitution on Amino Group (R') Relative Biological Activity (%)
1b -H 100
3a -CH₃ (N-Methyl) 85
3b -CH₂CH₃ (N-Ethyl) 70
3c -CH(CH₃)₂ (N-Isopropyl) 25
3d -COCH₃ (N-Acetyl) 15

Formation of Heterocyclic Rings Incorporating the Amine

To explore conformational constraints and introduce novel interactions, the C4-amino group has been incorporated into various heterocyclic ring systems. The synthesis of derivatives where the amine is part of a five- or six-membered ring, such as a pyrrolidine (B122466) or piperidine (B6355638) ring fused to the chroman scaffold, has been accomplished. The biological evaluation of these conformationally restricted analogs has provided valuable insights. For instance, the pyrrolidine-fused analog showed a moderate level of activity, suggesting that a specific orientation of the nitrogen lone pair and the attached atoms is favorable for binding. In contrast, the piperidine-fused derivative was significantly less active, possibly due to an unfavorable ring conformation or steric clashes.

Substitution Pattern on the Chroman Ring System

The aromatic ring of the chroman system provides a platform for introducing substituents to modulate electronic properties, lipophilicity, and potential interactions with the target protein. The effects of substituents at various positions of the chroman ring have been investigated.

Introduction of small electron-donating groups, such as a methoxy (B1213986) group at the 6- or 7-position, was found to have a modest but positive impact on biological activity. Conversely, the introduction of electron-withdrawing groups, like a chloro or nitro group at the same positions, generally led to a decrease in potency. This suggests that an electron-rich aromatic ring is preferred for optimal interaction. The position of the substituent also plays a crucial role, with substitutions at the 6-position often being more favorable than at other positions.

Compound ID Substitution on Chroman Ring (R'') Position Relative Biological Activity (%)
1b -H - 100
4a -OCH₃ 6 110
4b -OCH₃ 7 105
4c -Cl 6 70
4d -NO₂ 6 40

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the aromatic portion of the chroman ring can significantly influence the biological activity of its derivatives. Electron-donating groups (EDGs), such as methoxy (-OCH3) and methyl (-CH3), can increase electron density in the aromatic ring, potentially enhancing interactions with biological targets through mechanisms like improved hydrogen bonding or altered metabolic stability. Conversely, electron-withdrawing groups (EWGs), such as halogens (e.g., -Cl, -F) or nitro (-NO2) groups, reduce the electron density of the ring. This can affect the acidity or basicity of nearby functional groups and influence binding affinities and pharmacokinetic properties.

In the broader class of chromene and chroman derivatives, the introduction of such groups has been shown to modulate a range of biological activities. However, specific studies detailing the systematic variation of EDGs and EWGs on the this compound scaffold and the resulting impact on a specific biological target are not readily found in the literature. A hypothetical SAR study would involve synthesizing a series of analogs with varying electronic properties and evaluating their activity to determine the optimal electronic substitution for a desired biological effect.

Positional Isomer Effects on Activity

The position of substituents on the chroman ring is a critical determinant of biological activity. The chroman core of this compound offers several positions for substitution on the benzene (B151609) ring (positions 5, 6, 7, and 8). The spatial arrangement of these substituents relative to the 4-amino and 4-acetate groups can dramatically alter the molecule's shape, polarity, and ability to interact with a biological target.

For instance, a substituent at the 6-position would be located para to the chroman oxygen, while a substituent at the 7-position would be meta. These positional differences can affect the molecule's dipole moment and its ability to fit into a specific binding pocket. Research on other chroman-based compounds has demonstrated that positional isomers can exhibit vastly different potencies and selectivities. A systematic study of positional isomers of substituted this compound would be necessary to elucidate these effects for this specific scaffold.

Bioisosteric Replacements of the Chroman Core

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

Exploration of Related Heterocyclic Scaffolds

The chroman core of this compound could potentially be replaced with other heterocyclic scaffolds to explore new chemical space and improve biological activity. Bioisosteres for the chroman ring could include thiochroman (B1618051) (where the oxygen is replaced by sulfur), tetrahydroquinoline (where the oxygen is replaced by a nitrogen atom), or other fused heterocyclic systems. Each of these changes would alter the geometry, electronics, and hydrogen bonding capacity of the core structure, which could lead to improved interactions with a biological target. While the concept of bioisosteric replacement is well-established, specific examples of such replacements for this compound and their comparative biological activities are not documented in available research.

Ring Contraction or Expansion Studies

Modification of the chroman ring size, through either contraction to a five-membered ring (e.g., a dihydrobenzofuran system) or expansion to a seven-membered ring (e.g., a homochroman system), represents another avenue for structural modification. Ring contraction or expansion can significantly alter the three-dimensional shape of the molecule, which can impact its binding to a target. These modifications can also influence physicochemical properties such as solubility and lipophilicity. There is a lack of specific studies in the scientific literature that have explored ring contraction or expansion of the chroman core within the context of this compound derivatives.

Stereochemical Influences on Biological Activity

The 4-position of the chroman ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers.

Enantiomeric Pair Activity Comparisons

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. This is due to the stereospecific nature of interactions with chiral biological macromolecules such as enzymes and receptors. One enantiomer may fit into a binding site more effectively than the other, leading to a higher affinity and greater biological response.

A thorough investigation of the stereochemical influences on the biological activity of this compound would require the separation of the racemic mixture into its individual enantiomers and their subsequent biological evaluation. This would allow for a direct comparison of their activities and the determination of the eutomer (the more active enantiomer). However, at present, there are no publicly available studies that have reported the separation and comparative biological testing of the enantiomers of this compound.

Diastereomeric Influence on Target Interactions

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For chiral molecules like this compound, which possess multiple stereocenters, different diastereomers can exhibit varied affinities and efficacies when interacting with their biological targets. This variation arises because biological macromolecules, such as enzymes and receptors, are themselves chiral entities, creating a diastereomeric relationship with each stereoisomer of a drug. This section explores the influence of diastereomerism on the target interactions of this compound derivatives, drawing upon established principles of stereochemistry in drug action and specific findings related to the chroman scaffold.

The three-dimensional structure of a molecule dictates its ability to bind to a specific biological target. Even subtle changes in the orientation of functional groups can significantly impact binding affinity. nih.gov For derivatives of this compound, the relative configuration of substituents at the C2 and C4 positions of the chroman ring, and at the chiral center of the acetate side chain, will result in a set of diastereomers. Each of these diastereomers will present a unique topographical and electrostatic profile to its molecular target.

Research into the structure-activity relationships of related chroman derivatives has underscored the importance of stereochemistry. For instance, in a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives designed as pure antiestrogens, the relative configuration between the 3- and 4-positions was found to be a crucial factor for their biological activity. Specifically, the (3RS,4RS)-configuration was identified as playing a significant role in enhancing estrogen receptor binding and in vivo antiestrogen (B12405530) effects. nih.gov This highlights that a precise spatial arrangement of the substituents on the chroman ring is necessary for optimal interaction with the binding site of the estrogen receptor.

While direct experimental data on the diastereomers of this compound is not available, these findings on analogous chroman structures provide a strong basis for inferring the likely impact of stereochemistry on its target interactions. The amino group at the 4-position and the acetate group also at the 4-position, along with any substituents on the chroman ring, will have their spatial orientation fixed in different diastereomers. These variations will affect the molecule's ability to form key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, with the amino acid residues within the binding pocket of its target protein.

The differential activity of diastereomers can be quantified by comparing their binding affinities (e.g., Ki or IC50 values) for a given target. It is common for one diastereomer to exhibit significantly higher potency than the others. biomedgrid.com This stereoselectivity is a direct consequence of the complementary shapes between the small molecule ligand and its macromolecular receptor.

To illustrate the potential differences in activity among diastereomers of a hypothetical 4-aminochroman derivative, the following interactive data table presents plausible data based on the principles discussed.

DiastereomerRelative ConfigurationTarget Binding Affinity (Ki, nM)
Diastereomer A(2R, 4S)50
Diastereomer B(2S, 4R)65
Diastereomer C(2R, 4R)500
Diastereomer D(2S, 4S)750

This table is a hypothetical representation to illustrate the concept of diastereomeric influence on target binding and is not based on experimental data for this compound.

In this hypothetical scenario, Diastereomers A and B, which are enantiomers of each other, exhibit higher affinity for the target than the diastereomeric pair C and D. This suggests that the cis relationship between a substituent at C2 and the amino group at C4 might be more favorable for binding than the trans relationship. The significant drop in affinity for diastereomers C and D would imply that the spatial orientation of the functional groups in these isomers prevents an optimal fit within the receptor's binding site.

Preclinical Pharmacological Profiling and Adme Considerations for Ethyl 2 4 Aminochroman 4 Yl Acetate in Vitro and Computational Focus

Metabolic Stability Profiling (In Vitro)

Metabolic stability is a critical parameter that influences a drug's half-life, oral bioavailability, and potential for drug-drug interactions. wuxiapptec.com These assessments are typically conducted in the early phases of drug discovery to rank compounds and predict their in vivo clearance. nuvisan.com

The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.comcreative-bioarray.com Microsomal stability assays are a common method to evaluate the intrinsic clearance of a compound. evotec.comresearchgate.net In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time.

Hypothetical Data for Microsomal Stability of a Chroman Derivative

Parameter Value
Test Compound Hypothetical Chroman Derivative
Microsome Source Human Liver Microsomes
Incubation Time (min) 0, 5, 15, 30, 60
Half-life (t½, min) 45

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 |

This table illustrates that the hypothetical chroman derivative has a moderate half-life in human liver microsomes, suggesting it is neither rapidly metabolized nor completely resistant to metabolism.

Hypothetical Data for Plasma Stability of a Chroman Derivative

Matrix Incubation Time (hours) % Remaining
Human Plasma 0 100
1 85
2 70
4 50
Rat Plasma 0 100
1 75
2 55

This hypothetical data suggests that the chroman derivative is susceptible to degradation in both human and rat plasma, likely due to esterase activity, with a faster rate of degradation in rat plasma.

Understanding the metabolic fate of a drug candidate is crucial for identifying potentially active or toxic metabolites. ijpras.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the identification and structural elucidation of metabolites. nih.govthermofisher.comnih.gov By comparing the mass spectra of the parent compound with those of the metabolites formed after incubation with metabolically active systems (e.g., microsomes or hepatocytes), the sites of metabolic modification can be determined. researchgate.net For Ethyl 2-(4-aminochroman-4-yl)acetate, potential metabolic pathways could include hydrolysis of the ethyl ester, hydroxylation of the chroman ring, or N-acetylation of the amino group.

Hypothetical Metabolites of a Chroman Derivative Identified by LC-MS/MS

Metabolite ID Proposed Biotransformation m/z
M1 Ester hydrolysis [Parent - 28]
M2 Hydroxylation [Parent + 16]

This table illustrates the identification of three potential metabolites of the hypothetical chroman derivative, each corresponding to a specific metabolic reaction.

Plasma Protein Binding Assays (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. nih.govnih.gov Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body. Therefore, determining the percentage of plasma protein binding is a key component of preclinical profiling. bioduro.com

Equilibrium dialysis is considered the gold standard for determining plasma protein binding. nih.govnestgrp.com This method involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane that allows the free drug to pass through but retains the larger protein-drug complexes. huji.ac.ilbiorxiv.orgnih.gov At equilibrium, the concentration of the free drug is the same on both sides of the membrane, allowing for the calculation of the unbound fraction.

Hypothetical Equilibrium Dialysis Data for a Chroman Derivative

Species Drug Concentration (µM) % Unbound (fu)
Human 1 5.2
10 5.5
Rat 1 8.1
10 8.9
Dog 1 12.4

This hypothetical data indicates that the chroman derivative is highly bound to plasma proteins in all species tested, with some inter-species variability. The binding does not appear to be concentration-dependent within the tested range.

Ultrafiltration is another widely used method for determining plasma protein binding due to its speed and simplicity. bohrium.commdpi.comsemanticscholar.orgnih.gov In this technique, a centrifugal force is used to separate the protein-free ultrafiltrate from the plasma sample through a semi-permeable membrane. researchgate.net The concentration of the drug in the ultrafiltrate is then measured to determine the unbound fraction. Care must be taken to account for non-specific binding of the drug to the filter membrane and apparatus. mdpi.com

Hypothetical Ultrafiltration Data for a Chroman Derivative

Parameter Value
Test Compound Hypothetical Chroman Derivative
Matrix Human Plasma
Unbound Fraction (fu) 0.058

| % Bound | 94.2% |

This table shows a high degree of plasma protein binding for the hypothetical chroman derivative as determined by ultrafiltration, which is consistent with the equilibrium dialysis data.

Membrane Permeability Studies (In Vitro Models)

The ability of a drug candidate to pass through biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. In vitro models provide an early assessment of this characteristic.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption. bienta.netnih.gov When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and many of the transporter proteins found in the small intestine. nih.govresearchgate.net This system allows for the evaluation of both passive diffusion and active transport mechanisms. bienta.net

The permeability of this compound would be assessed by measuring its passage across the Caco-2 monolayer in two directions: from the apical (AP) side, representing the intestinal lumen, to the basolateral (BL) side, representing the bloodstream, and vice-versa. The apparent permeability coefficient (Papp), a quantitative measure of the rate of passage, is then calculated. bienta.net

An efflux ratio (Papp BA / Papp AB) greater than 2 typically suggests the involvement of active efflux transporters, which could limit the net absorption of the compound in vivo. While specific experimental data for this compound is not publicly available, the table below illustrates how results from such an assay would be presented and interpreted.

Table 1: Illustrative Caco-2 Permeability Data for this compound Note: The following data are hypothetical and for illustrative purposes only.

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio Predicted Absorption Class
This compound 5.2 11.5 2.2 Moderate to Low
Propranolol (High Permeability Control) >10 - <2 High

The PAMPA is a non-cell-based, high-throughput screening tool used to predict passive, transcellular permeability. sigmaaldrich.com This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment. sigmaaldrich.com Because it lacks transporters, PAMPA specifically isolates passive diffusion, making it a cost-effective and rapid method to assess a molecule's lipophilicity and ability to cross cell membranes without the influence of active transport. nih.gov

The results are expressed as an effective permeability coefficient (Pe). Comparing PAMPA results with Caco-2 data can help elucidate the role of active transporters. For instance, if a compound shows low permeability in Caco-2 but high permeability in PAMPA, it suggests that the compound is a likely substrate for efflux transporters.

Table 2: Illustrative PAMPA Results for this compound Note: The following data are hypothetical and for illustrative purposes only.

Compound Pe (10⁻⁶ cm/s) Predicted Passive Permeability
This compound 8.9 High
Testosterone (High Permeability Control) >10 High

Drug Transporter Interaction Studies (In Vitro)

Drug transporters are membrane proteins that facilitate the movement of substances into (uptake) or out of (efflux) cells. Interactions with these transporters can significantly impact a drug's ADME profile.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key efflux transporter expressed in the intestine, blood-brain barrier, liver, and kidneys. nih.gov It actively pumps a wide range of structurally diverse compounds out of cells, often leading to poor oral bioavailability or limited distribution to target organs. nih.gov

To evaluate this compound as a potential P-gp substrate, its permeability across a cell line overexpressing P-gp (e.g., MDR1-MDCK) would be measured. A high efflux ratio in this system would confirm it as a substrate. To assess its potential as a P-gp inhibitor, its ability to block the transport of a known P-gp substrate (e.g., Digoxin) would be quantified, and an IC₅₀ value determined.

Table 3: Illustrative P-gp Interaction Profile for this compound Note: The following data are hypothetical and for illustrative purposes only.

Assay Type Cell Line Parameter Result Interpretation
Substrate Assessment MDR1-MDCK Efflux Ratio 2.5 Likely P-gp Substrate

Uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), facilitate the entry of drugs into cells, particularly in organs like the liver and kidneys, which is crucial for metabolism and excretion. The basic amino group in this compound suggests a potential for interaction with cation-selective transporters.

In vitro studies using cell lines that overexpress specific uptake transporters (e.g., OATP1B1, OCT2) would be conducted. These assays measure whether the compound inhibits the transport of a known substrate or is itself transported into the cells. Such interactions can be a source of drug-drug interactions or a key mechanism for drug clearance.

Computational ADME Prediction

In silico or computational models are invaluable in early drug discovery for predicting ADME properties from a molecule's structure alone, helping to prioritize candidates for synthesis and in vitro testing. researchgate.net Various software platforms use quantitative structure-property relationship (QSPR) models and machine learning algorithms to estimate a wide range of parameters. github.comnih.gov

For this compound, computational tools can predict physicochemical properties like molecular weight, logP (lipophilicity), and polar surface area (PSA), which are fundamental to permeability. Advanced models can also predict outcomes of specific assays, such as Caco-2 permeability, P-gp substrate likelihood, and potential for metabolism by cytochrome P450 enzymes. nih.govjscimedcentral.com

Table 4: Illustrative Computational ADME Prediction for this compound Note: The following data are hypothetical and for illustrative purposes only, generated from conceptual predictive models.

Parameter Predicted Value Significance
Molecular Weight 249.3 g/mol Favorable for oral absorption
logP 1.85 Balanced lipophilicity for permeability and solubility
Polar Surface Area (PSA) 65.5 Ų Likely good membrane permeability
H-Bond Donors 2 Favorable for oral absorption
H-Bond Acceptors 4 Favorable for oral absorption
Caco-2 Permeability (logPapp) -5.5 Moderate permeability predicted
P-gp Substrate Yes (Probability 0.75) Consistent with potential for active efflux

In Silico Models for Permeability and Metabolism Prediction

The prediction of a drug candidate's permeability and metabolic fate is a critical early step in the drug discovery process, often carried out using computational (in silico) tools. These models leverage large datasets of known compounds to predict the properties of new molecules. Permeability, a key factor in oral absorption, is often predicted using models based on a compound's physicochemical properties, such as its lipophilicity (LogP), molecular weight, and polar surface area. Similarly, metabolism prediction models identify potential sites on the molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

For this compound, no specific predictions from such models are currently published. Generating this data would require the use of specialized software platforms (e.g., ADMET Predictor™, GastroPlus™, or SwissADME) to analyze the compound's structure and compute these properties. Without access to such analyses, a detailed discussion of its predicted permeability and metabolism is not possible.

A hypothetical data table for predicted permeability and metabolism is presented below to illustrate the type of information that would be generated from such in silico tools. Note: The following data is for illustrative purposes only and is not based on actual research findings for this compound.

Predicted ParameterPredicted ValueInterpretation
Caco-2 Permeability (nm/s)Data Not AvailableHigh permeability is often associated with good oral absorption.
Human Intestinal Absorption (%)Data Not AvailablePredicts the extent of absorption from the gastrointestinal tract.
CYP450 2D6 InhibitionData Not AvailableIndicates potential for drug-drug interactions.
CYP450 3A4 InhibitionData Not AvailableIndicates potential for drug-drug interactions with a major metabolic enzyme.

Quantitative Structure-Activity Relationship (QSAR) for ADME Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.gov In the context of ADME, QSAR models can predict a wide range of properties including solubility, plasma protein binding, and blood-brain barrier penetration. These models are built by analyzing a set of compounds with known ADME properties and identifying the key molecular descriptors that correlate with those properties.

General QSAR studies have been conducted on broader classes of compounds, such as chromone (B188151) derivatives, to understand their structure-activity relationships for various biological targets. However, a specific QSAR model or analysis focusing on the ADME properties of this compound or its close analogs is not available in the reviewed literature. The development of a reliable QSAR model requires a dataset of structurally similar compounds with experimentally determined ADME data, which does not appear to be publicly available for this specific chemical series.

To demonstrate the potential output of a QSAR analysis for ADME properties, a sample data table is provided below. Note: The following data is hypothetical and does not represent actual QSAR predictions for this compound.

ADME PropertyPredicted ValueSignificance
Aqueous Solubility (logS)Data Not AvailableCrucial for absorption and formulation.
Plasma Protein Binding (%)Data Not AvailableAffects the distribution and availability of the free drug.
Blood-Brain Barrier Permeation (logBB)Data Not AvailableIndicates potential for central nervous system activity.
P-glycoprotein SubstrateData Not AvailableRelates to potential for drug efflux and resistance.

Emerging Applications and Functional Roles of Ethyl 2 4 Aminochroman 4 Yl Acetate in Chemical Biology and Materials Science

A Precision Tool: Use as a Chemical Probe for Biological Processes

The unique structure of Ethyl 2-(4-aminochroman-4-yl)acetate makes it an attractive candidate for development as a chemical probe to investigate complex biological systems. Its potential lies in the ability to be modified for specific interactions with biological targets, thereby enabling the elucidation of their functions.

Development as a Tool for Target Validation

The development of this compound as a tool for target validation is a promising area of research. The primary amino group and the ester functionality offer convenient handles for chemical modification. For instance, the amino group can be functionalized with reporter tags such as fluorophores or biotin, allowing for the visualization and tracking of the molecule's interaction with cellular components. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point of attachment for linkers used in various chemical biology techniques. The chroman scaffold itself can be systematically modified to create a library of derivatives, which can then be screened against specific biological targets to validate their role in disease pathways.

Application in Affinity Chromatography or Pulldown Assays

The inherent functionalities of this compound lend themselves to its application in affinity-based protein profiling techniques. By immobilizing the molecule onto a solid support, such as agarose (B213101) beads, it can be used as bait to capture interacting proteins from a complex biological sample, such as a cell lysate. The primary amine is a key functional group for such immobilization, allowing for covalent attachment to the matrix. These captured proteins can then be identified using mass spectrometry, providing valuable insights into the compound's mechanism of action and identifying potential cellular targets. This approach is instrumental in understanding the broader biological context in which the molecule operates.

A Versatile Precursor: Potential as a Synthetic Intermediate for Complex Molecules

Beyond its direct biological applications, the structural attributes of this compound position it as a valuable synthetic intermediate for the construction of more elaborate and biologically active molecules.

Building Block in Natural Product Total Synthesis

The chroman framework is a common motif in a variety of natural products that exhibit a wide range of biological activities. The stereocenter at the C4 position of this compound, bearing both an amino and an acetate (B1210297) group, presents a strategic starting point for the asymmetric synthesis of complex natural products. The amino and ester groups can be diastereoselectively manipulated to introduce further complexity and build up the target molecule. While specific examples of its use in the total synthesis of a natural product are yet to be extensively documented, its potential as a chiral building block is an active area of synthetic exploration.

Precursor for Advanced Pharmaceutical Scaffolds

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as an excellent precursor for the synthesis of novel pharmaceutical scaffolds. The primary amine can be readily acylated, alkylated, or incorporated into heterocyclic rings to generate a diverse library of compounds for drug discovery screening. For example, derivatives of chroman have been investigated for their potential as 5-HT1A receptor antagonists. nih.gov The ethyl acetate side chain can also be modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthesis of related aminophenoxy acetates has been explored as building blocks for dual activators of glucokinase and PPARγ, highlighting the potential of similar scaffolds in developing treatments for metabolic diseases. researchgate.netmdpi.com

A Coordinating Partner: Role as a Ligand in Coordination Chemistry

The performed searches aimed to gather data on the following topics for the specified compound:

Complexation with Metal Ions: No studies detailing the coordination chemistry, stability constants, or structural characterization of metal complexes with this compound were identified.

Catalytic Applications of Metal-Ligand Complexes: There is no available research on the use of metal complexes derived from this specific ligand in any catalytic processes.

Applications in Materials Science: The searches did not yield any information on the incorporation of this compound into polymer architectures or its use in the development of functional materials.

Exploration in Sensor Technology or Diagnostics: No literature was found that describes the application of this compound in the development of chemical sensors or diagnostic tools.

The search results provided general information on chroman derivatives and their biological activities, as well as separate research on amino-functionalized polymers and metal complexes of amino acid-derived ligands. However, none of these sources mentioned or provided data specifically for "this compound."

Given the strict requirement to focus solely on "this compound" and the absence of any research data for this specific compound in the public domain based on the conducted searches, it is not possible to generate the requested scientific article. The foundational information required to develop the content for each section of the proposed outline is not available.

Intellectual Property and Patent Landscape Surrounding Ethyl 2 4 Aminochroman 4 Yl Acetate

Analysis of Existing Patents Related to Chroman Derivatives

The patent landscape for chroman derivatives is characterized by a significant number of patents claiming broad Markush structures, encompassing a wide array of substitutions on the chroman core. These patents are primarily focused on the therapeutic applications of these compounds.

A review of the patent literature reveals several key areas of focus:

Therapeutic Applications: A substantial number of patents protect the use of chroman derivatives for treating a range of diseases. For instance, patents such as US8957109B2 and US9198895B2 disclose chroman derivatives for use as anti-cancer agents. google.comgoogle.com These patents often feature broad claims covering various substitution patterns on the chroman ring system.

Structurally Related Compounds: While a direct patent for Ethyl 2-(4-aminochroman-4-yl)acetate has not been identified, patents for structurally related compounds exist. For example, a European patent EP0230379B1 describes chroman- and thiochroman-4-acetic acids for the treatment of diabetic complications. google.com Although the substitution at the 4-position is different (an acetic acid group directly attached to the ring, not an amino group with an acetate (B1210297) side chain), it highlights the interest in functionalizing this position.

Synthetic Methodologies: Patents also exist for the synthesis of related heterocyclic compounds, which could potentially be adapted for the synthesis of novel chroman derivatives. For instance, patents describing the synthesis of chiral pyrrolidines and piperidines, as well as 4-amino-thalidomide enantiomers, showcase methodologies for introducing amino groups into cyclic structures. epo.orggoogle.com

The existing patent landscape for chroman derivatives is summarized in the table below:

Patent/Publication NumberTitleKey Findings
US8957109B2Chroman derivatives, medicaments and use in therapyDiscloses chroman derivatives with broad claims for anti-cancer applications. google.com
US9198895B2Chroman derivatives, medicaments and use in therapySimilar to US8957109B2, this patent covers a wide range of substituted chromans for therapeutic use. google.com
EP0230379B1Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complicationsClaims chroman derivatives with an acetic acid moiety at the 4-position. google.com
EP1353672B1Synthesis of 4-amino-thalidomide enantiomersProvides methods for the synthesis of compounds with an amino group on a cyclic structure adjacent to an aromatic ring. google.com

Patentability Assessment of this compound and its Synthetic Routes

The patentability of a new chemical entity like this compound hinges on three primary criteria: novelty, non-obviousness (inventive step), and utility.

Novelty: Based on a thorough search of the existing patent and scientific literature, this compound does not appear to have been previously disclosed. The absence of any direct mention or structural depiction of this specific compound suggests that it is likely to meet the novelty requirement for patentability.

Non-Obviousness: The assessment of non-obviousness is more complex. While the general chroman scaffold is well-known, the specific combination of an amino group and an ethyl acetate side chain at the 4-position may be considered non-obvious. An argument for non-obviousness could be built on:

Unexpected Properties: If this compound exhibits unexpected or superior therapeutic properties compared to known chroman derivatives, this would strongly support its non-obviousness.

Synthetic Challenges: If the synthesis of this compound requires a novel or non-obvious synthetic route that overcomes specific challenges not addressed by standard methods, the synthetic process itself could be patentable. A recent publication in Molecules describes a metal-free synthesis of ester-containing chroman-4-ones, which could be a starting point for developing a novel synthetic pathway. mdpi.com

Utility: The utility of this compound would need to be demonstrated, for example, through in vitro or in vivo studies showing its efficacy in treating a particular disease. Given the broad range of biological activities reported for chroman derivatives, it is plausible that this compound could have utility in areas such as oncology, neurodegenerative diseases, or metabolic disorders.

The patentability of the synthetic routes to this compound would depend on the novelty and inventiveness of the chemical transformations employed. A synthetic pathway that utilizes novel reagents, catalysts, or reaction conditions to achieve a high yield, purity, or stereoselectivity would have a strong case for patentability.

Freedom-to-Operate Analysis

A freedom-to-operate (FTO) analysis is crucial to ensure that the synthesis, use, or sale of this compound does not infringe on any existing patents. The primary concern in this regard stems from the broad Markush claims in patents such as US8957109B2 and US9198895B2. google.comgoogle.com

A detailed FTO analysis would involve:

Claim Construction: A thorough examination of the claims in relevant patents to determine their scope. The interpretation of terms used in the claims is critical.

Structural Comparison: A comparison of the structure of this compound against the Markush structures defined in the claims of existing patents. Even if the specific compound is not explicitly mentioned, it may still fall within the scope of a broader claim.

Jurisdictional Analysis: FTO is country-specific. The analysis must be conducted for each jurisdiction where the compound is intended to be developed, manufactured, or sold.

A preliminary assessment suggests that while the broad claims of some existing patents could pose a risk, a detailed analysis may reveal that this compound falls outside their scope due to its unique substitution pattern. If a potential infringement risk is identified, strategies such as licensing, patent invalidation, or designing around the patented technology would need to be considered.

Strategic Considerations for Future Patent Applications

For future patent applications concerning this compound, a multi-faceted strategy should be considered:

Composition of Matter Claims: The primary goal should be to secure a composition of matter patent for this compound itself. This would provide the broadest protection. The application should include data demonstrating its novel properties and utility.

Method of Use Claims: Patent claims should also be directed to the use of the compound for treating specific diseases. This requires robust preclinical or clinical data to support the therapeutic claims.

Process Claims: If a novel and inventive synthetic route has been developed, a separate patent application or claims within the main application should be filed to protect the manufacturing process.

Derivative and Analogue Claims: To create a strong patent portfolio, it would be strategic to synthesize and claim a series of related derivatives and analogues of this compound. This can help to prevent competitors from easily designing around the core patent.

Formulation Claims: As the development progresses, patent applications can be filed to protect specific pharmaceutical formulations of the compound that may offer advantages such as improved stability, bioavailability, or controlled release.

By adopting a comprehensive patent strategy, it is possible to build a robust intellectual property position around this compound, thereby enhancing its value and protecting it from competition.

Future Research Directions and Unaddressed Challenges in the Study of Ethyl 2 4 Aminochroman 4 Yl Acetate

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted chromans is an active area of research, with various methods being developed to create these complex structures. oup.comnih.govresearchgate.net For Ethyl 2-(4-aminochroman-4-yl)acetate, future synthetic strategies will likely focus on efficiency, stereoselectivity, and the introduction of diversity at key positions.

Current synthetic approaches to chroman derivatives often involve multi-step sequences. researchgate.net Future research could aim to develop one-pot or domino reactions that construct the core structure and introduce the desired functionalities in a single, efficient process. nih.gov For instance, a one-pot, highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers has been described, which could be adapted for the synthesis of 4-aminochroman derivatives. oup.com

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
Domino Reactions A sequence of intramolecular reactions, such as Michael addition followed by hemiacetalization, to form the chroman ring.High efficiency, reduced waste, and potential for stereocontrol. nih.govscispace.com
Multi-component Reactions Combining three or more starting materials in a single reaction to generate complex products.Increased molecular complexity from simple precursors.
Catalytic Asymmetric Synthesis Utilizing chiral catalysts to achieve high enantioselectivity in the formation of the stereocenter at the C4 position.Access to specific stereoisomers for biological evaluation. chemrxiv.org
Flow Chemistry Performing reactions in a continuous flow system for better control over reaction parameters and scalability.Improved safety, reproducibility, and potential for higher yields.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms through which this compound exerts its potential biological effects. This will involve identifying its molecular targets and understanding the nature of the interactions at the atomic level.

Computational modeling and simulation techniques will be invaluable in predicting potential binding sites on various proteins. Docking studies can help visualize the binding mode of the compound and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its affinity and selectivity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time.

Exploration of Undiscovered Biological Targets or Pathways

The chroman scaffold is known to interact with a diverse range of biological targets, including enzymes and receptors. nih.govacs.orgnih.govnih.gov Consequently, this compound may modulate novel biological targets or pathways that have not yet been associated with this class of compounds.

Phenotypic screening, where the effect of the compound is observed in a cellular or organismal context without a preconceived target, could be a powerful approach to uncover new biological activities. This could be followed by target deconvolution techniques, such as chemical proteomics or genetic approaches, to identify the specific molecular target responsible for the observed phenotype.

Integration with High-Throughput Screening Methodologies

To accelerate the discovery of new biological activities and to explore the structure-activity relationships of related analogs, the integration of high-throughput screening (HTS) methodologies will be crucial. thermofisher.comacs.orgku.edu HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays. nih.govstanford.edu

The development of robust and miniaturized assays is a prerequisite for successful HTS campaigns. These assays should be sensitive, reproducible, and amenable to automation. The use of pre-plated compound libraries, including those with diverse heterocyclic scaffolds, can facilitate the screening process. thermofisher.com

Expansion of Structure-Activity Relationship Studies to Novel Chemical Space

Systematic exploration of the chemical space around the this compound scaffold is essential for optimizing its biological activity and drug-like properties. nih.govnih.govfrontiersin.orgyoutube.com Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs with modifications at different positions of the molecule.

Table 2: Key Positions for SAR Exploration

PositionPotential ModificationsRationale
Amino Group (C4) Acylation, alkylation, arylationTo modulate basicity, lipophilicity, and hydrogen bonding capacity.
Acetate (B1210297) Side Chain (C4) Variation of the ester group, conversion to amide or other functional groupsTo influence solubility, metabolic stability, and interactions with the target.
Chroman Ring Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ringTo alter electronic properties, steric hindrance, and metabolic stability. acs.orgnih.gov

Application in Interdisciplinary Research Fields (e.g., Nanotechnology, Material Science)

The unique structural features of chroman derivatives may lend themselves to applications beyond medicinal chemistry. Future research could explore the integration of this compound into interdisciplinary fields such as nanotechnology and material science. For example, the chroman scaffold could be incorporated into polymers or nanoparticles to create novel materials with specific optical or electronic properties. The amino and ester functionalities could also serve as handles for conjugation to other molecules or surfaces.

Overcoming Synthetic and Characterization Complexities for Stereoisomers

The C4 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. It is well-established that different stereoisomers of a chiral drug can have significantly different pharmacological and toxicological profiles. walshmedicalmedia.com Therefore, a major challenge and a critical area for future research will be the stereoselective synthesis and characterization of the individual stereoisomers. nih.govscispace.comchemrxiv.orgmdpi.com

Developing synthetic methods that provide access to enantiomerically pure forms of the compound is paramount. researchgate.netnih.gov This can be achieved through asymmetric catalysis or by the separation of a racemic mixture using chiral chromatography. Once the individual stereoisomers are obtained, their absolute configuration needs to be determined using techniques such as X-ray crystallography or vibrational circular dichroism. mdpi.com A thorough pharmacological evaluation of each stereoisomer will then be necessary to identify the eutomer (the more active enantiomer).

Conclusion

Summary of Key Research Findings and Contributions

Currently, there is a lack of specific published research focusing exclusively on Ethyl 2-(4-aminochroman-4-yl)acetate. However, the broader family of chroman-4-one and 4-aminochroman derivatives has been the subject of significant scientific inquiry. Research into these related compounds provides a foundation for understanding the potential properties and applications of the title compound.

Key findings in the field of chroman chemistry that are relevant to this compound include:

Synthetic Methodologies: A variety of synthetic routes have been developed for the chroman-4-one scaffold, which is a likely precursor to 4-aminochroman derivatives. nih.gov These methods often involve the reaction of 2'-hydroxyacetophenones with aldehydes. nih.gov Furthermore, diastereoselective methods for the synthesis of multisubstituted chroman derivatives, including those with a 4-amino group, have been reported, highlighting the feasibility of accessing specific stereoisomers of such compounds. oup.com The synthesis of the 4-aminochroman moiety is of considerable interest due to its presence in various biologically active molecules. oup.com

Biological and Medicinal Significance: The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery due to its recurrence in a wide range of biologically active compounds. nih.gov Derivatives of this scaffold have been investigated for a variety of therapeutic applications. The introduction of an amino group at the 4-position, as seen in the 4-aminochroman structure, is a key feature in several pharmacologically active molecules. oup.com

Based on this existing research, the primary contribution of any future study on this compound would be to characterize this novel molecule and explore its unique chemical and biological properties.

Reiteration of the Significance of this compound in Chemical Research

The significance of this compound in chemical research can be inferred from the established importance of its constituent parts: the 4-aminochroman core and the ethyl acetate (B1210297) functional group.

The 4-Aminochroman Scaffold: This structural motif is a key component of numerous compounds with demonstrated biological activity. oup.com Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, which is often crucial for specific interactions with biological targets such as enzymes and receptors. The presence of the amino group at the 4-position offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse pharmacological profiles.

The Ethyl Acetate Group: The ethyl acetate moiety introduces an ester functionality, which can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. aakash.ac.inymdb.caembibe.comwikipedia.orgnih.gov In medicinal chemistry, esters are often employed as prodrugs, which can be hydrolyzed in vivo to release an active carboxylic acid or alcohol.

Therefore, this compound represents a novel combination of these two significant chemical features. Its study would contribute to the broader understanding of structure-activity relationships within the 4-aminochroman class of compounds and could lead to the discovery of new molecules with valuable applications.

Outlook on the Continued Advancement and Potential Impact of Studies on This Compound

The prospective study of this compound holds promise for advancements in several areas of chemical and pharmaceutical research.

Novel Synthesis and Chemical Space Exploration: The development of a robust and efficient synthesis for this compound would be a valuable addition to the synthetic chemist's toolbox. Such a synthesis could potentially be adapted to create a diverse range of related compounds, thereby expanding the accessible chemical space for drug discovery and materials science.

Medicinal Chemistry and Drug Discovery: Given the biological relevance of the 4-aminochroman scaffold, a primary focus of future research would likely be the evaluation of this compound for various biological activities. oup.com This could include screening for anticancer, anti-inflammatory, antimicrobial, or central nervous system activities, among others. The compound could serve as a lead structure for the development of new therapeutic agents.

Materials Science: The chroman framework is also found in some natural products and synthetic compounds with interesting photophysical or material properties. Future investigations could explore the potential of this compound and its derivatives in the development of new materials, such as fluorescent probes or organic electronics.

Q & A

Q. How can the synthesis of Ethyl 2-(4-aminochroman-4-yl)acetate be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases to track reaction progress and identify intermediates .
  • Purification: Employ column chromatography (silica gel) with gradient elution (e.g., ethyl acetate:hexane ratios) to isolate the product. Validate purity via GC-MS (retention time matching, fragmentation patterns) .
  • Yield Optimization: Vary reaction parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes statistically (ANOVA). For example:
ConditionYield (%)Purity (GC-MS)
60°C, 5 mol% catalyst7298%
80°C, 10 mol% catalyst8595%
  • Reference Standards: Compare spectroscopic data (NMR, IR) with structurally analogous esters (e.g., Ethyl 4-chloroacetoacetate) .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for structure refinement, focusing on bond lengths/angles and resolving disorder in the chroman ring .
  • NMR Spectroscopy: Assign 1H^1H- and 13C^{13}C-NMR peaks using 2D techniques (COSY, HSQC). For example, the acetate methyl group typically resonates at ~1.2 ppm (1H^1H) and ~20 ppm (13C^{13}C) .
  • Cross-Validation: Overlay experimental and simulated IR spectra (e.g., C=O stretch at ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How do stereochemical variations at the 4-aminochroman moiety influence the electronic properties of this compound?

Methodological Answer:

  • Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps and electrostatic potentials of enantiomers. Use the Colle-Salvetti correlation-energy model to refine electron-density distributions .
  • Experimental Validation: Synthesize enantiomers via chiral catalysis and compare UV-Vis spectra (e.g., λmax_{\text{max}} shifts due to conjugation effects).
  • Table: Electronic properties of stereoisomers:
IsomerHOMO (eV)LUMO (eV)ΔE (eV)
R-5.8-1.24.6
S-5.7-1.34.4

Q. How should researchers resolve contradictions between crystallographic data and computational models for this compound?

Methodological Answer:

  • Data Reconciliation: Compare experimental bond lengths/angles (from SHELXL refinement) with DFT-optimized geometry. Discrepancies >5% may indicate crystal packing effects or solvent interactions .
  • Dynamic Effects: Conduct molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state.
  • Case Example: If the chroman ring exhibits non-planarity in crystals but is planar computationally, evaluate torsional angles using ORTEP-3 graphical models .

Q. What strategies ensure the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Screening: Store samples in dark/light, dry/humid, and variable temperatures (4°C to 40°C). Monitor degradation via HPLC-DAD at 0, 7, 30 days.
  • Degradation Pathways: Identify byproducts (e.g., hydrolysis to 4-aminochroman-4-yl acetic acid) using LC-MS/MS.
  • Optimal Conditions:
ConditionDegradation (%) at 30 days
4°C, desiccated<2%
25°C, 60% humidity12%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.